Bromamide

描述

Contextualization within Organic Reaction Mechanisms

Within the realm of organic reaction mechanisms, N-bromoamides are most prominently recognized as key intermediates in the Hofmann rearrangement (also known as the Hofmann degradation of amide or Hofmann hypobromite (B1234621) reaction). This reaction efficiently converts a primary amide into a primary amine with one fewer carbon atom. hiralalpaulcollege.ac.inwikipedia.orgbyjus.combdu.ac.inspcmc.ac.inakpcmahavidyalaya.org The mechanism involves the initial formation of the N-bromoamide from the primary amide under basic conditions in the presence of a brominating agent, typically bromine or sodium hypobromite. wikipedia.orgbyjus.comakpcmahavidyalaya.orgchemistwizards.comedurev.inlibretexts.orgresearchgate.netorganicchemistrytutor.combdu.ac.in This N-bromoamide then undergoes further deprotonation to form a bromoamide anion, which is the species that rearranges. wikipedia.orgbyjus.comedurev.inlibretexts.orgresearchgate.netbdu.ac.in The rearrangement step involves the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, concurrent with the expulsion of the bromide ion, leading to the formation of an isocyanate intermediate. hiralalpaulcollege.ac.inwikipedia.orgbyjus.combdu.ac.inspcmc.ac.inedurev.inlibretexts.orgresearchgate.netbdu.ac.in The isocyanate is then hydrolyzed to a carbamic acid, which subsequently decarboxylates to yield the primary amine product and carbon dioxide. wikipedia.orgbyjus.combdu.ac.inspcmc.ac.inedurev.inlibretexts.orgresearchgate.netbdu.ac.in

While the Hofmann rearrangement is the most classic example, N-bromoamide species or related N-haloamide structures can be involved in other transformations, including some additions to alkenes, although their role in rearrangements to electron-deficient nitrogen is their most studied aspect in this context. rsc.orgcdnsciencepub.comresearchgate.net

Historical Development of Research on N-Bromoamide Intermediates

The study of N-bromoamide intermediates is intrinsically linked to the historical development of the Hofmann rearrangement. The reaction was discovered by August Wilhelm von Hofmann in 1881. wikipedia.orgchemistwizards.commasterorganicchemistry.comillinoisstate.edu Early research focused on understanding the transformation of amides to amines under the influence of halogens and bases. The postulation and eventual identification and isolation of intermediates, including the N-bromoamide and the isocyanate, were crucial steps in elucidating the reaction mechanism. hiralalpaulcollege.ac.inspcmc.ac.inoup.com The ability to isolate the N-bromoamide intermediate in certain solvents, such as benzene, provided significant support for the proposed mechanistic pathway. hiralalpaulcollege.ac.in Further studies, including kinetic investigations and stereochemical analysis, helped confirm the role of the N-bromoamide and the nature of the rearrangement step. hiralalpaulcollege.ac.inspcmc.ac.inoup.com The observation of retention of configuration in the migrating chiral group provided strong evidence for an intramolecular and concerted rearrangement process involving the N-bromoamide anion. hiralalpaulcollege.ac.inspcmc.ac.in

Fundamental Concepts of N-Bromoamide Reactivity within Rearrangement Processes

The reactivity of N-bromoamide species in rearrangement processes is governed by several fundamental concepts:

Formation of the N-Bromoamide: The initial step involves the electrophilic bromination of the amide nitrogen. Under basic conditions, the amide proton is abstracted, making the nitrogen more nucleophilic and reactive towards the brominating agent (e.g., Br₂ or NaOBr). wikipedia.orgbyjus.comakpcmahavidyalaya.orgchemistwizards.comedurev.inlibretexts.orgresearchgate.netorganicchemistrytutor.combdu.ac.in

Deprotonation to the Bromoamide Anion: The remaining proton on the nitrogen of the N-bromoamide becomes more acidic due to the electron-withdrawing effect of the attached bromine atom. Abstraction of this proton by a base generates the key intermediate, the bromoamide anion. wikipedia.orgbyjus.comedurev.inlibretexts.orgresearchgate.netbdu.ac.in

1,2-Rearrangement: The bromoamide anion is poised for rearrangement. The alkyl or aryl group attached to the carbonyl carbon undergoes a 1,2-shift to the electron-deficient nitrogen atom. This migration occurs simultaneously with the departure of the bromide ion. hiralalpaulcollege.ac.inwikipedia.orgbyjus.combdu.ac.inspcmc.ac.inedurev.inlibretexts.orgresearchgate.netbdu.ac.in The concerted nature of this step is supported by experimental evidence, such as kinetic isotope effects and the retention of stereochemistry in the migrating group. hiralalpaulcollege.ac.inspcmc.ac.in

Formation of the Isocyanate: The product of the rearrangement is an isocyanate. This highly reactive functional group contains a carbon atom that was originally part of the amide carbonyl, now bonded to the migrated group and the nitrogen. hiralalpaulcollege.ac.inwikipedia.orgbyjus.combdu.ac.inspcmc.ac.inedurev.inlibretexts.orgresearchgate.netbdu.ac.in

Hydrolysis and Decarboxylation: In the presence of water (typical Hofmann conditions), the isocyanate undergoes hydrolysis to form a carbamic acid, which is often unstable and spontaneously loses carbon dioxide to yield the final primary amine product. wikipedia.orgbyjus.combdu.ac.inspcmc.ac.inedurev.inlibretexts.orgresearchgate.netbdu.ac.in

The efficiency and outcome of the rearrangement are influenced by factors such as the nature of the migrating group (electron-donating groups on an aryl ring can accelerate the rate), the reaction conditions (solvent, temperature, base), and the presence of other functional groups. hiralalpaulcollege.ac.inoup.com

Key Intermediates in Hofmann Rearrangement

| Intermediate | Description | Role in Mechanism |

| Primary Amide | Starting material with a -CONH₂ group. | Undergoes initial deprotonation and bromination. |

| N-Bromoamide | Amide with a bromine atom on nitrogen (-CONHBr). | Formed by reaction with brominating agent; undergoes further deprotonation. |

| Bromoamide Anion | Deprotonated N-bromoamide (-CON⁻Br). | The key species that undergoes the rate-determining rearrangement. |

| Isocyanate | Contains an -N=C=O functional group. | Formed after alkyl/aryl migration and bromide departure; hydrolyzes to carbamic acid. |

| Carbamic Acid | Contains an -NHCOOH group. | Formed by hydrolysis of isocyanate; undergoes decarboxylation. |

| Primary Amine | Final product with an -NH₂ group and one less carbon than the starting amide. | Formed after decarboxylation of carbamic acid. |

Kinetic Data Example (Illustrative - based on search findings)

| Substituent on Phenyl Ring (para-position) | Relative Rate of Rearrangement (Illustrative) |

| -OCH₃ (Electron-donating) | Faster |

| -H (Reference) | 1.0 |

| -Cl (Electron-withdrawing) | Slower |

| -NO₂ (Strongly Electron-withdrawing) | Much Slower |

The study of N-bromoamide intermediates continues to be relevant for understanding and developing new synthetic methodologies involving rearrangements and transformations at nitrogen centers.

Structure

3D Structure

属性

CAS 编号 |

332-69-4 |

|---|---|

分子式 |

C11H15BrN2O |

分子量 |

271.15 g/mol |

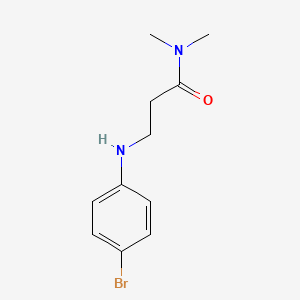

IUPAC 名称 |

3-(4-bromoanilino)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C11H15BrN2O/c1-14(2)11(15)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3 |

InChI 键 |

ICBQXEWYZVQCFH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCNC1=CC=C(C=C1)Br |

规范 SMILES |

CN(C)C(=O)CCNC1=CC=C(C=C1)Br |

序列 |

X |

产品来源 |

United States |

Mechanistic Elucidation of Transformations Involving N Bromoamide Intermediates

Formation Pathways of N-Bromoamide from Primary Amides

The formation of N-bromoamide from a primary amide is typically the initial step in reactions like the Hofmann rearrangement. This transformation occurs under basic conditions in the presence of a brominating agent, often bromine (Br₂) or sodium hypobromite (B1234621) (NaOBr), which is formed in situ from bromine and a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgbyjus.combyjus.comgeeksforgeeks.org

Electrophilic Bromination of Amide Nitrogen

The formation of the N-bromoamide proceeds through an electrophilic bromination of the nitrogen atom of the primary amide. organicchemistrytutor.comlibretexts.org In the presence of a base, the primary amide is deprotonated, yielding a nucleophilic amide anion. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.org This anion then reacts with the electrophilic bromine molecule (Br₂), leading to the substitution of a hydrogen atom on the nitrogen with a bromine atom and the formation of the N-bromoamide. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.org This step can be viewed as an alpha substitution reaction where the anion attacks the diatomic bromine. byjus.combyjus.comgeeksforgeeks.org

Role of Basic Catalysis in N-Bromoamide Formation

Basic catalysis is essential for the formation of N-bromoamides from primary amides. wikipedia.orgbyjus.comorganicchemistrytutor.comlibretexts.orghiralalpaulcollege.ac.inmasterorganicchemistry.compearson.com The strong base, such as hydroxide ion (OH⁻), serves to deprotonate the relatively acidic N-H bond of the primary amide, generating the corresponding amide anion. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.org This anion is significantly more nucleophilic than the neutral amide and readily reacts with the electrophilic brominating agent. organicchemistrytutor.com The base also plays a role in the subsequent deprotonation of the N-bromoamide to form the bromoamide anion, which is the species that undergoes rearrangement. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comedurev.in The use of an alkali as a strong base initiates the process by attacking the amide, leading to deprotonation. byjus.comgeeksforgeeks.org

Rearrangement Processes of N-Bromoamide Species

Following its formation, the N-bromoamide, specifically in its anionic form (the bromoamide anion), undergoes a crucial rearrangement. byjus.comorganicchemistrytutor.comlibretexts.orghiralalpaulcollege.ac.inpearson.com This rearrangement is a key step in transformations like the Hofmann rearrangement, leading to the formation of an isocyanate intermediate. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.orghiralalpaulcollege.ac.inedurev.in

Alkyl/Aryl Group Migration Mechanisms

The rearrangement of the bromoamide anion involves the migration of the alkyl or aryl group (R) attached to the carbonyl carbon to the nitrogen atom. byjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.orghiralalpaulcollege.ac.inpearson.com Simultaneously with this migration, the bromide ion leaves the molecule. byjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comhiralalpaulcollege.ac.inedurev.in This concerted process results in the formation of an isocyanate. wikipedia.orgbyjus.combyjus.comgeeksforgeeks.orgorganicchemistrytutor.comlibretexts.orghiralalpaulcollege.ac.inedurev.in The migrating group effectively moves from being bonded to the carbonyl carbon to being bonded directly to the nitrogen atom. byjus.comgeeksforgeeks.orgorganicchemistrytutor.compearson.com

Investigation of Transition State Structures in Rearrangement

Research indicates that the rearrangement of the bromoamide anion to the isocyanate proceeds through a concerted mechanism. hiralalpaulcollege.ac.inpearson.comkharagpurcollege.ac.in This means the migration of the R group and the departure of the bromide ion occur in a single, synchronized step, without the formation of a free intermediate like a nitrene. wikipedia.orghiralalpaulcollege.ac.inedurev.in Evidence supporting this concerted mechanism includes the observation of appreciable kinetic isotope effects and the retention of configuration if the migrating group is chiral. hiralalpaulcollege.ac.inkharagpurcollege.ac.inbdu.ac.in The retention of stereochemistry in the migrating group suggests that the group does not detach completely during the rearrangement but remains associated with the molecule, possibly through a bridged transition state. kharagpurcollege.ac.inbdu.ac.in The slow step in the Hofmann rearrangement, where the N-bromoamide rearranges to the isocyanate with loss of bromide and alkyl or aryl migration, is described as proceeding through an SN2-like path. hiralalpaulcollege.ac.in

Data Table: Key Steps in N-Bromoamide Rearrangement (Hofmann Rearrangement)

| Step | Description | Intermediate/Product Formed |

| 1. Deprotonation of Amide | Base abstracts an acidic N-H proton from the primary amide. | Amide anion |

| 2. Bromination of Nitrogen | Amide anion reacts with bromine, substituting a hydrogen with bromine. | N-Bromoamide |

| 3. Deprotonation of N-Bromoamide | Base abstracts the remaining N-H proton from the N-bromoamide. | Bromoamide anion |

| 4. Rearrangement | Alkyl/aryl group migrates to nitrogen as bromide leaves (concerted). | Isocyanate |

Subsequent Transformations and Product Formation from N-Bromoamide

The isocyanate formed from the rearrangement of the N-bromoamide is a highly reactive intermediate that undergoes further transformations depending on the reaction conditions, typically in the presence of water. byjus.comorganicchemistrytutor.com

In aqueous basic conditions, the isocyanate is rapidly hydrolyzed. wikipedia.orgbyjus.comhiralalpaulcollege.ac.inedurev.in Water adds nucleophilically to the carbon atom of the isocyanate, forming a carbamic acid. wikipedia.orgbyjus.comedurev.in Carbamic acids are generally unstable and spontaneously decarboxylate, losing carbon dioxide (CO₂) to yield the primary amine product. wikipedia.orgbyjus.comgeeksforgeeks.orglibretexts.orgpearson.comedurev.in This decarboxylation step is often irreversible and entropy-driven due to the release of CO₂ gas. organicchemistrytutor.com

The intermediate isocyanate can also be trapped by other nucleophiles if present. For example, in the presence of an alcohol, the isocyanate reacts to form a carbamate (B1207046) (urethane). wikipedia.orghiralalpaulcollege.ac.inedurev.inbdu.ac.in This trapping can be a useful synthetic strategy to isolate different products derived from the isocyanate intermediate. wikipedia.orgedurev.in

Isocyanate Intermediate Formation Pathways

The formation of the isocyanate intermediate from the N-bromoamide is a pivotal step in the Hofmann rearrangement. Following the initial formation of the N-bromoamide, a strong base abstracts the remaining acidic proton on the nitrogen atom, generating a bromoamide anion. wikipedia.orgpw.liveneetshala.com This anion is unstable and undergoes a concerted rearrangement. hiralalpaulcollege.ac.in In this rearrangement, the alkyl or aryl group attached to the carbonyl carbon migrates to the electron-deficient nitrogen atom, while simultaneously, the bromide ion departs as a leaving group. hiralalpaulcollege.ac.inwikipedia.orgpw.liveneetshala.com This synchronous 1,2-migration (from carbon to nitrogen) and loss of bromide results in the formation of an isocyanate intermediate (R-N=C=O). wikipedia.orgpw.liveneetshala.comorganicchemistrytutor.com

Evidence supporting this concerted mechanism includes stereochemical studies and kinetic isotope effects. For instance, the retention of configuration of the migrating group indicates that it does not detach completely from the molecule during the rearrangement, supporting an intramolecular, one-step process. hiralalpaulcollege.ac.in The possibility of a free nitrene intermediate has been largely discounted as it would be expected to yield hydroxamic acid byproducts, which are typically not observed in the Hofmann rearrangement. hiralalpaulcollege.ac.inwikipedia.org

Hydrolytic and Decarboxylation Pathways

The isocyanate intermediate formed from the N-bromoamide is highly reactive, particularly towards nucleophiles. In the context of the Hofmann rearrangement, which is typically carried out in aqueous basic conditions, the isocyanate undergoes hydrolysis. wikipedia.orgpw.liveneetshala.comorganicchemistrytutor.com

The hydrolysis of the isocyanate can occur under both acidic and basic conditions. organicchemistrytutor.com Under basic conditions, a hydroxide ion attacks the electrophilic carbon atom of the isocyanate. pw.liveorganicchemistrytutor.com This forms an unstable carbamic acid anion. pw.live This intermediate then undergoes spontaneous decarboxylation, losing carbon dioxide (CO₂) and yielding the primary amine product. wikipedia.orgpw.liveneetshala.comorganicchemistrytutor.com The release of CO₂ as a gas drives the reaction to completion. organicchemistrytutor.com

Under acidic conditions, the isocyanate can be protonated, making the carbon even more electrophilic. organicchemistrytutor.com Water then attacks this activated carbon, forming a carbamic acid. organicchemistrytutor.com The carbamic acid is unstable and readily decomposes through the loss of CO₂, generating the primary amine. organicchemistrytutor.com

Isocyanates can also react with other nucleophiles present in the reaction mixture. For example, if the reaction is carried out in the presence of an alcohol, the isocyanate can be trapped to form a stable carbamate (urethane). hiralalpaulcollege.ac.inwikipedia.orgorganicchemistrytutor.com This demonstrates the electrophilic nature of the isocyanate carbon and provides a method to isolate or divert the reaction pathway at the isocyanate stage.

Kinetic and Thermodynamic Aspects of N-Bromoamide-Mediated Reactions

Kinetic studies on N-bromoamide-mediated reactions, particularly the Hofmann rearrangement, have provided insights into the reaction profile and the factors influencing reaction rates. The rearrangement step, involving the conversion of the bromoamide anion to the isocyanate, is generally considered the rate-determining step (RDS) of the Hofmann rearrangement. hiralalpaulcollege.ac.in

Research on substituted N-bromobenzamides has shown that the rate of rearrangement is influenced by substituents on the migrating aryl group. Electron-releasing substituents in the para position of an aromatic ring accelerate the rate of the Hofmann rearrangement, while electron-attracting substituents retard it. hiralalpaulcollege.ac.inoup.com This observation supports a transition state where the migrating group is partially transferring electron density to the nitrogen atom as the carbon-nitrogen bond forms and the carbon-carbon bond breaks. oup.com

Studies have also investigated the kinetics of bromide ion liberation from N-bromoamides, finding the reaction to be first order with respect to the N-bromoamide and catalyzed by hydroxide ions. zenodo.org The rate can increase with higher amide derivatives. zenodo.org Activation parameters determined from kinetic studies further support a concerted mechanism for the rearrangement step. oup.com

Table 1: Key Intermediates and Products in N-Bromoamide Mediated Transformations (Hofmann Rearrangement Example)

| Compound Class | General Structure (Hofmann Example) | Role in Mechanism |

| Primary Amide | R-CO-NH₂ | Starting material |

| N-Bromoamide | R-CO-NHBr | Intermediate formed by N-bromination |

| Bromoamide Anion | R-CO-N⁻Br | Intermediate formed by deprotonation of N-bromoamide |

| Isocyanate | R-N=C=O | Key intermediate formed by rearrangement |

| Carbamic Acid | R-NH-COOH | Unstable intermediate from isocyanate hydrolysis |

| Primary Amine | R-NH₂ | Final product after decarboxylation |

| Carbon Dioxide | CO₂ | Gaseous byproduct of decarboxylation |

Table 2: Kinetic Observations in Hofmann Rearrangement of Substituted N-Bromobenzamides

| Substituent on Phenyl Ring (R) | Relative Reaction Rate (Example Trend) | Implication |

| Electron-Releasing (e.g., -OCH₃) | Faster | Stabilizes positive charge development on migrating carbon in transition state |

| Electron-Withdrawing (e.g., -NO₂) | Slower | Destabilizes positive charge development on migrating carbon in transition state |

| Ortho Substituents | Often Faster than Para oup.com | Potential influence of proximity effects |

Note: Specific rate constants and activation energies vary depending on the specific amide structure and reaction conditions.

Substrate Scope and Influence of Structural Features on N Bromoamide Reactivity

Impact of Amide Substituents on N-Bromoamide Formation Rates

The rate at which N-bromoamides form from their corresponding amides is influenced by the electronic nature of substituents attached to the amide nitrogen and the carbonyl carbon. Studies on the formation of N-chloramides, analogous to N-bromoamides, indicate that electron-donating substituents on the amide nitrogen and the carbonyl carbon decrease the apparent second-order rate constants for the reaction with chlorine. researchgate.net This suggests that electron-withdrawing groups would likely facilitate the formation of N-bromoamides by increasing the acidity of the N-H proton, making it more susceptible to deprotonation, a step often preceding halogenation.

However, the stability of the resulting N-bromoamide is also a critical factor. For instance, attempts to isolate pure o-methoxy- and m-methoxy-N-bromobenzamides were challenging due to their instability, indicating that certain substituent patterns, particularly those with electron-donating groups in specific positions, can negatively impact the stability of the N-bromoamide product. oup.com

Stereochemical Considerations in N-Bromoamide Transformations

Stereochemistry plays a crucial role in reactions involving N-bromoamides, particularly in transformations proceeding via radical intermediates or concerted mechanisms. In amido radical reactions generated from N-bromoamides, stereochemical control can be exerted by the conformation of the transition state. researchgate.netcdnsciencepub.com Intramolecular hydrogen transfer, a common step in some amido radical reactions, is influenced by stereoelectronic requirements, demanding a specific alignment of the radical-containing orbital and the C-H bond being abstracted. researchgate.netcdnsciencepub.com The conformation of the transition state, often resembling a five-membered ring for certain hydrogen transfers, is critical for efficient reaction. researchgate.net

In reactions where N-bromoamides act as electrophilic halogenating agents, stereochemical outcomes can provide insight into the reaction mechanism. For example, stereochemical data from the reaction of N-bromoacetamide with olefins has suggested an ionic addition mechanism. cdnsciencepub.com

Reactivity Profiling of Diverse N-Bromoamide Precursors

The reactivity of N-bromoamides varies depending on the specific amide structure from which they are derived. Different N-bromoamides, such as N-bromosuccinimide (NBS), N-bromoacetamide (NBA), and various N-alkyl-N-bromobenzamides, exhibit distinct reactivity profiles and are employed in different synthetic applications. nih.govnih.govacs.orgresearchgate.net

N-Bromoamides can serve as precursors for amidyl radicals under appropriate conditions, such as visible light irradiation. acs.orgresearchgate.net The nature of the substituents on the nitrogen atom of the N-bromoamide can influence the character and reactivity of the generated amidyl radical. acs.org For instance, bulky N-substituents have been shown to lead to different site selectivities in C-H bromination reactions compared to less hindered N-bromoamides. acs.orgresearchgate.net

Diverse N-bromoamides have been utilized in reactions like aliphatic C-H bromination, demonstrating varying efficiencies and selectivities depending on the structure of the N-bromoamide reagent and the substrate. acs.orgresearchgate.net The ease of access to these N-bromoamides from their parent amides makes them valuable reagents in chemical synthesis. acs.org

Electronic and Steric Effects on Rearrangement Efficiency and Selectivity

Electronic and steric effects of substituents in N-bromoamides significantly influence the efficiency and selectivity of rearrangement reactions, most notably the Hofmann rearrangement. In the Hofmann rearrangement, the migration of a group from the carbonyl carbon to the nitrogen atom is a key step. hiralalpaulcollege.ac.inbdu.ac.inwikipedia.org

Electronic effects of substituents on the migrating group (originally attached to the carbonyl carbon) impact the rate of migration. Electron-releasing substituents on an aryl group undergoing migration in N-bromobenzamides accelerate the rate of the Hofmann rearrangement, while electron-attracting substituents retard it. oup.comhiralalpaulcollege.ac.in This observation supports a mechanism where the migration step involves the development of positive charge or electron deficiency on the migrating carbon. oup.com

Steric effects also play a role, particularly in reactions where N-bromoamides generate radical species. The steric bulk of substituents on the nitrogen atom of the N-bromoamide can influence the site selectivity of radical reactions, such as C-H bromination. Bulky N-substituents can lead to preferential functionalization of less sterically hindered C-H bonds. acs.orgresearchgate.net Similarly, steric hindrance around the amide group can influence the ease of N-bromoamide formation and subsequent reactivity. evitachem.com The migratory aptitude in the Hofmann rearrangement is also influenced by the nature of the migrating group, with tertiary groups generally migrating faster than primary groups, which can be attributed to a combination of electronic and steric factors. bdu.ac.in

The interplay of electronic and steric effects thus provides a means to tune the reactivity and selectivity of N-bromoamide-mediated transformations.

Advanced Synthetic Methodologies and Strategic Utility of N Bromoamide Processes

Development of Catalytic Systems for Enhanced N-Bromoamide Formation and Reactivity

Catalytic systems play a crucial role in promoting N-bromoamide formation and influencing their reactivity in various transformations. Lewis acids and bases are frequently employed to activate N-bromoamide reagents for reactions such as electrophilic bromination of alkenes. rsc.org For instance, SnCl4 has been shown to catalyze the haloamidation of olefins using N-bromoacetamide (NBA) as the bromine source. rsc.org This process is proposed to involve the formation of a bromonium ion intermediate, which is subsequently attacked by a nucleophile. rsc.org

Organocatalysis has also been explored for stereoselective transformations involving N-bromoamides. Amino-thiocarbamate catalysts, for example, have been utilized in the enantioselective bromoaminocyclization of olefinic amides. rsc.org These catalysts are believed to operate via a dual activation mode, with the sulfur atom activating the bromine source and the amine potentially interacting with the nucleophile. rsc.org

In some cases, N-bromoamide-initiated reactions can proceed without the need for an additional catalyst, particularly in certain cascade and multicomponent reactions. rsc.org However, the development of effective catalysts remains an active area of research to improve yields, reduce reaction times, and enhance selectivity.

Furthermore, studies have investigated the use of scavengers, such as trans-cyclooctenes (TCO), to capture in situ-generated molecular bromine, which can contribute to non-catalyzed background reactions and negatively impact selectivity in catalytic bromination processes using N-bromoamides like N-bromosuccinimide (NBS). nih.gov The use of such additives can help improve enantioselectivity and regioselectivity in catalytic reactions. nih.gov

Research also highlights the use of N-alkyl-N-bromoamides, which can generate non-inhibitory byproducts, to overcome byproduct inhibition observed in some catalytic asymmetric bromoesterification reactions, allowing for lower catalyst loadings while maintaining high conversions. nih.gov

Green Chemistry Approaches to N-Bromoamide-Mediated Reactions

The application of green chemistry principles to N-bromoamide-mediated reactions aims to reduce their environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing more sustainable methodologies. One significant aspect is the use of N-bromoamides themselves as safer and more easily handled alternatives to highly reactive and toxic molecular bromine. rsc.orgresearchgate.netrsc.org

Electrochemical methods offer a promising green approach to organic synthesis, including transformations that can involve bromoamide intermediates. rsc.orgresearchgate.net Electrosynthesis can enable oxidations and reductions without the need for additional chemical oxidizing or reducing agents, contributing to reduced waste. rsc.orgresearchgate.net For example, the electrochemical deprotonation of bromoamides in ionic liquids has been explored for the synthesis of β-lactams, utilizing an electrogenerated base. researchgate.net

The use of solid bromination reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a green bromination reagent in mild reaction conditions, such as in trichloromethane for the preparation of 1-bromoadamantane, exemplifies a greener approach by avoiding the handling of liquid bromine and simplifying workup procedures. google.com

Biocatalysis, utilizing enzymes, presents another environmentally friendly route for certain transformations, and while not directly involving N-bromoamides as catalysts, it aligns with the broader goal of sustainable synthesis in areas where N-bromoamide chemistry is applicable, such as amine synthesis (e.g., Hofmann rearrangement). fiveable.me

Regioselective and Chemoselective Control in N-Bromoamide Transformations

Achieving high levels of regioselectivity and chemoselectivity is paramount in organic synthesis, and significant efforts have been directed towards controlling these aspects in N-bromoamide-mediated reactions. The inherent reactivity of N-bromoamides can be tuned by the structure of the amide and the reaction conditions.

In the electrophilic bromofunctionalization of alkenes, the regioselectivity is often governed by the formation and subsequent opening of a bromonium ion intermediate, with nucleophilic attack typically occurring at the more substituted carbon in the absence of directing effects. rsc.org However, the presence of specific functional groups or the use of catalysts can influence the regiochemical outcome. For instance, Lewis acid catalysts have been employed in the asymmetric bromoazidation of α,β-unsaturated carboxylic acid derivatives, achieving high regioselectivity. acs.org

Chemoselectivity, the preference for reaction at one functional group over others, is also a critical consideration. N-bromoamides can participate in various reaction pathways, including electrophilic additions, radical reactions, and rearrangements like the Hofmann rearrangement. rsc.orgfiveable.melibretexts.orgedurev.inwikipedia.orglibretexts.orgbyjus.com The choice of N-bromoamide reagent, solvent, temperature, and the presence of catalysts or additives can dictate the favored reaction pathway and thus the chemoselectivity.

Recent studies have demonstrated the ability to control site selectivity in aliphatic C–H bromination using N-bromoamides and visible light. acs.orgresearchgate.net By altering the N-substituent of the N-bromoamide reagent, researchers have achieved remarkable selectivity for either tertiary or secondary C–H bonds, overcoming the inherent substrate-dictated selectivity. acs.org For example, bulky N-tBu substituted N-bromoamides have shown high selectivity for methylene (B1212753) (secondary) C–H functionalization in cyclic hydrocarbons. acs.org

In multicomponent reactions involving N-bromoamide intermediates, controlling the order of bond formation and the reactivity of different functional groups is essential for achieving the desired product. acs.org Substrate and catalyst control can be utilized to influence regioselectivity and chemoselectivity in complex cascade processes. acs.org

Multicomponent and Cascade Reactions Involving N-Bromoamide Intermediates

N-bromoamides are versatile reagents that can participate in multicomponent reactions (MCRs) and cascade sequences, allowing for the rapid construction of complex molecular architectures in a single operation. These reactions often involve the in situ generation of reactive intermediates from the N-bromoamide, which then react with other substrates in a consecutive manner.

Examples of N-bromoamide-initiated cascade reactions include bromine-initiated cyclic ether opening cascades. rsc.org N-bromosuccinimide (NBS) has been shown to initiate such cascades, leading to the formation of cyclic products. rsc.org

N-bromoamide intermediates are also central to the Hofmann rearrangement, a well-known reaction that converts primary amides to primary amines with one less carbon atom. fiveable.melibretexts.orgedurev.inwikipedia.orglibretexts.orgbyjus.com This reaction proceeds through the formation of an N-bromoamide, followed by deprotonation, rearrangement with loss of bromide to form an isocyanate, and subsequent hydrolysis and decarboxylation to yield the amine. fiveable.melibretexts.orgedurev.inwikipedia.orglibretexts.orgbyjus.com The isocyanate intermediate formed in the Hofmann rearrangement can be trapped by various nucleophiles to yield carbamates or ureas, expanding the synthetic utility of this cascade process. edurev.inwikipedia.org

Multicomponent reactions utilizing N-bromoamides have been developed for the synthesis of various heterocyclic compounds. For instance, an efficient multicomponent process involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin has been reported for the synthesis of 2,2,6-trisubstituted morpholine (B109124) derivatives. acs.org

The use of N-bromoamides in these multicomponent and cascade reactions highlights their strategic utility in streamlining synthetic routes and accessing diverse chemical structures from relatively simple starting materials. researchgate.net

Theoretical and Computational Investigations of N Bromoamide Chemistry

Quantum Chemical Calculations on N-Bromoamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of N-bromoamides, which in turn governs their reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. lsu.eduarxiv.org

Ab initio methods, meaning "from first principles," use fundamental physical constants to calculate electronic structure without reliance on experimental data. lsu.edu Methods like Hartree-Fock (HF) provide a foundational understanding, but more advanced techniques that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP-n) and Coupled Cluster (CC) theory, offer higher accuracy. nih.gov For N-bromoamides, these calculations reveal key electronic features:

N-Br Bond Character: Calculations can quantify the polarity and strength of the nitrogen-bromine bond. The electron density distribution shows a significant polarization, with the bromine atom typically carrying a partial positive charge (δ+), making it electrophilic. This is crucial for its role as a bromine donor in halogenation reactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The LUMO is often localized along the N-Br bond axis, indicating that this is the site susceptible to nucleophilic attack.

Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This data is critical for understanding electrostatic interactions and predicting how the N-bromoamide will interact with other molecules.

Below is a representative table illustrating typical output from quantum chemical calculations on a generic N-bromoacetamide structure.

| Property | Calculated Value (Illustrative) | Significance |

| N-Br Bond Length (Å) | 1.85 - 1.95 | Indicates bond strength and susceptibility to cleavage. |

| NBO Charge on Br | +0.1 to +0.3 | Confirms the electrophilic nature of the bromine atom ("Br+ source"). |

| LUMO Energy (eV) | -1.0 to -2.5 | A lower LUMO energy suggests higher reactivity towards nucleophiles. |

| Dipole Moment (Debye) | 2.0 - 3.5 | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations of N-Bromoamide Reaction Pathways

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations model the movement of atoms over time, offering a dynamic view of chemical reactions. d-nb.info By solving Newton's equations of motion for a system of atoms, MD simulations can trace the entire trajectory of a reaction from reactants to products. ethz.ch

For N-bromoamides, reactive MD simulations are particularly useful for:

Mapping Reaction Trajectories: Simulations can visualize the step-by-step process of bond breaking and formation. For example, in a C-H bromination reaction, MD can show the N-bromoamide approaching the substrate, the N-Br bond homolytically cleaving, the resulting nitrogen-centered radical abstracting a hydrogen atom, and the subsequent bromine transfer.

Identifying Intermediates: Complex reactions often proceed through short-lived intermediates that are difficult to detect experimentally. MD simulations can capture these transient species, allowing for their structural and energetic characterization. chemrxiv.org

Solvent Effects: By including solvent molecules in the simulation box, MD can investigate the role of the solvent in mediating the reaction, such as stabilizing charged intermediates or participating directly in the reaction pathway.

Ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations for the forces between atoms at each time step, providing a highly accurate but computationally expensive way to study reaction dynamics without pre-defined force fields. nih.gov

Density Functional Theory (DFT) Studies of Transition States and Intermediate Stabilities

Density Functional Theory (DFT) has become one of the most widely used computational methods due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. researchgate.net It is exceptionally powerful for investigating the potential energy surface of a reaction.

In the context of N-bromoamide chemistry, DFT is applied to:

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. tuengr.com DFT calculations can optimize the geometry of the TS and calculate its energy. The presence of a single imaginary vibrational frequency confirms the structure as a true transition state.

Calculate Activation Energies: The difference in energy between the reactants and the transition state is the activation energy (Ea). By calculating this barrier, DFT can predict the rate of a reaction. Comparing the activation energies of competing pathways reveals the most favorable reaction mechanism. tuengr.com

Determine Intermediate Stability: DFT is used to calculate the energies of reaction intermediates. Lower energy indicates a more stable intermediate. This information is crucial for understanding reaction mechanisms, such as whether a reaction proceeds through a radical or an ionic intermediate. researchgate.net

The following table shows hypothetical DFT-calculated energy barriers for competing pathways in an N-bromoamide reaction, illustrating how DFT can elucidate selectivity.

| Reaction Pathway | DFT Functional | Calculated Activation Energy (kcal/mol) | Implication |

| Radical H-abstraction (TS1) | B3LYP | 15.2 | A moderately high barrier. |

| Ionic Bromination (TS2) | B3LYP | 25.8 | A significantly higher barrier, less likely. |

| Radical H-abstraction (TS1) | M06-2X | 14.5 | Different functional, similar conclusion. |

| Ionic Bromination (TS2) | M06-2X | 24.9 | Confirms the radical pathway is favored. |

Prediction of Reactivity and Selectivity via Computational Models

By integrating the insights from quantum mechanics, MD, and DFT, computational models can be constructed to predict the reactivity and selectivity of N-bromoamides in various reactions. nih.gov These models are invaluable for designing new synthetic methods and understanding the factors that control reaction outcomes.

Key predictive applications include:

Site Selectivity: In reactions with complex substrates containing multiple reactive sites, computational models can predict which site is most likely to be functionalized. For example, in the aliphatic C-H bromination, DFT calculations of the activation energies for hydrogen abstraction from primary, secondary, and tertiary C-H bonds can accurately predict the observed selectivity for weaker C-H bonds. nih.gov

Stereoselectivity: For reactions that can produce stereoisomers, computational models can predict the favored product by calculating the transition state energies leading to each isomer. The pathway with the lower energy barrier will be the dominant one, determining the stereochemical outcome.

Reagent Design: Computational studies can guide the development of new N-bromoamide reagents. By modifying the substituents on the amide, chemists can tune the reagent's electronic properties and steric profile. Computational models can predict how these modifications will affect the reagent's reactivity and selectivity, accelerating the design of improved reagents for specific synthetic tasks. mdpi.com

Advanced Analytical and Spectroscopic Characterization of N Bromoamide Species

In Situ Spectroscopic Monitoring of N-Bromoamide Formation and Consumption

Monitoring chemical reactions involving N-bromoamides in situ provides valuable insights into reaction mechanisms, kinetics, and the lifetime of these often reactive intermediates. Various spectroscopic techniques can be adapted for real-time analysis.

Infrared (IR) spectroscopy is a valuable tool for monitoring the formation of N-bromoamides by observing changes in characteristic functional group vibrations. For instance, in-situ IR spectroscopy has been used to monitor the formation of N-bromoamide intermediates in certain reactions. Changes in the carbonyl (C=O) stretching frequency of the amide precursor upon bromination can indicate the formation of the N-Br bond.

While not strictly in situ reaction monitoring in all reported cases, spectroscopic methods like UV-Vis spectroscopy have been employed in low-temperature studies of transition metal N-haloamide complexes, which include N-bromoamides. chemrxiv.org Periodic collection of UV-Vis spectra during photolysis of such complexes allowed for monitoring the disappearance of starting material and the appearance of products, indicated by well-anchored isosbestic points. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in-situ monitoring, particularly when the reaction is slow enough or can be performed at lower temperatures to capture intermediates. In-situ NMR has been used to identify transient species formed during reactions involving N-bromoamides, providing structural information on intermediates that exist for a limited time. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of N-Bromoamide Intermediates

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, and N-bromoamides are no exception. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the complete structural elucidation of isolated N-bromoamides or detectable intermediates.

Proton NMR (¹H NMR) provides information about the different types of protons present in the molecule and their connectivity, while Carbon-13 NMR (¹³C NMR) reveals the distinct carbon environments. numberanalytics.comresearchgate.netslideshare.net The chemical shifts of protons and carbons in the vicinity of the N-Br group are particularly informative, as the electronegativity of bromine influences the electron density.

For more complex N-bromoamides or reaction intermediates, 2D NMR techniques are indispensable. researchgate.netslideshare.netipb.pt Correlated Spectroscopy (COSY) helps establish proton-proton connectivities through bonds. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate protons with the carbons to which they are directly attached. ipb.pt Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular framework and confirming the position of the N-Br functionality relative to the rest of the amide structure. ipb.pt

Nitrogen-15 NMR (¹⁵N NMR) can also provide direct information about the nitrogen atom in the N-bromoamide group. While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can offer unique insights into the electronic environment of the nitrogen atom. ipb.ptweebly.com

Detailed NMR analysis, including chemical shifts and coupling constants, allows for the unambiguous assignment of resonances and confirmation of the N-bromoamide structure. nih.govrsc.orgresearchgate.netcdnsciencepub.comnih.govacs.org For example, the characteristic signals of protons on carbons adjacent to the amide nitrogen can be identified and analyzed. cdnsciencepub.com

Mass Spectrometry Approaches for Transient N-Bromoamide Detection

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural identification. libretexts.orgneu.edu.tr MS is particularly useful for detecting transient N-bromoamide species, especially when coupled with separation techniques like liquid chromatography (LC-MS).

One of the key advantages of MS for detecting bromine-containing compounds like N-bromoamides is the characteristic isotopic distribution of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br). libretexts.org This results in a distinctive M and M+2 peak pattern in the mass spectrum with approximately equal intensity, which serves as a clear indicator of the presence of one bromine atom in the molecule or fragment ion. libretexts.orgneu.edu.trnih.gov For compounds with multiple bromine atoms, this isotopic pattern becomes even more complex and diagnostic.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the N-bromoamide or its fragments, further supporting structural identification. nih.govrsc.org The detection of a dominant peak with an m/z value consistent with the expected molecular formula and exhibiting the characteristic bromine isotopic pattern can confirm the presence of an N-bromoamide species. rsc.org

MS can also be used to analyze fragmentation pathways of N-bromoamides, providing clues about their structure and stability. libretexts.org While specific fragmentation data for N-bromoamides in the provided sources is limited, general principles of amide and halogen fragmentation in MS can be applied.

Vibrational Spectroscopy (IR, Raman) for N-Bromoamide Bond Analysis

Vibrational spectroscopy techniques, primarily Infrared (IR) and Raman spectroscopy, probe the molecular vibrations of a compound, providing information about the functional groups present and the nature of chemical bonds. photothermal.comuni-siegen.deksu.edu.saspectroscopyonline.com These techniques are complementary, as IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. photothermal.comuni-siegen.deksu.edu.saspectroscopyonline.com

For N-bromoamides, vibrational spectroscopy can provide insights into the characteristic vibrations of the amide group (C=O, C-N, N-H if present) and potentially the N-Br bond. The carbonyl stretching vibration (C=O) in the amide group is typically a strong band in the IR spectrum and its frequency can be influenced by the presence of the N-Br group. cdnsciencepub.com

While directly identifying the N-Br stretching vibration can be challenging as it may fall in a crowded region of the spectrum, changes in the vibrational modes of the amide backbone upon N-bromination can be indicative of the formation of the N-Br bond. cdnsciencepub.com

Raman spectroscopy can complement IR by providing information on vibrations that may be weak or absent in the IR spectrum, such as symmetric stretches of relatively nonpolar bonds. photothermal.comuni-siegen.deksu.edu.saspectroscopyonline.com Although specific Raman data for the N-Br bond in N-bromoamides is not extensively detailed in the provided sources, the technique's ability to analyze molecular vibrations makes it a potentially useful tool for further characterization.

Both IR and Raman spectroscopy can be used to confirm the presence of key functional groups within the N-bromoamide structure and to study changes in bonding upon reaction or decomposition. chemrxiv.orgresearchgate.netcdnsciencepub.com

Here is a summary of spectroscopic techniques and the information they provide for N-bromoamides:

| Spectroscopic Technique | Information Provided | Relevance to N-Bromoamides |

| NMR Spectroscopy | Structural elucidation (connectivity, functional groups, stereochemistry), identification of intermediates, reaction monitoring. nih.govrsc.orgnumberanalytics.comresearchgate.netslideshare.netipb.ptweebly.comresearchgate.netcdnsciencepub.comnih.govacs.org | Detailed structural confirmation of N-bromoamides and intermediates. nih.govrsc.orgnih.govacs.org Monitoring of reactions involving N-bromoamides. nih.govrsc.orgnih.govacs.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation pattern, isotopic information. nih.govrsc.orgresearchgate.netlibretexts.orgneu.edu.trnih.govresearchgate.net | Confirmation of molecular weight and presence of bromine via characteristic isotopic pattern. rsc.orglibretexts.orgnih.gov Detection of transient species. rsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H), analysis of molecular vibrations. chemrxiv.orgresearchgate.netcdnsciencepub.comphotothermal.comuni-siegen.deksu.edu.saspectroscopyonline.comcore.ac.uk | Monitoring of N-bromoamide formation (e.g., changes in C=O stretch). Confirmation of amide functional group. cdnsciencepub.com |

| Raman Spectroscopy | Identification of functional groups, analysis of molecular vibrations (complementary to IR). photothermal.comuni-siegen.deksu.edu.saspectroscopyonline.comcore.ac.uk | Complementary information on molecular vibrations, potentially including the N-Br bond or skeletal modes. photothermal.comuni-siegen.deksu.edu.saspectroscopyonline.com |

| UV-Vis Spectroscopy | Electronic transitions, monitoring of species with chromophores. chemrxiv.org | Monitoring of reactions involving N-bromoamides if they or related species have suitable chromophores. chemrxiv.org |

Data Table Example: Characteristic ¹H NMR Chemical Shifts for Amides (Illustrative)

While specific ¹H NMR data for a wide range of N-bromoamides was not available in the snippets, the following table illustrates typical ¹H NMR chemical shift ranges for protons in amide functional groups, which would be relevant when characterizing N-bromoamides. The presence of the electronegative bromine atom on the nitrogen would likely cause deshielding effects on nearby protons, shifting their signals downfield compared to the parent amide.

| Proton Type in Amide | Typical ¹H NMR Chemical Shift Range (ppm) |

| R-CO-NH-R' (N-H) | 5.0 - 8.5 |

| R-CO-N(R')-CH- | 2.0 - 3.5 |

| R-CH₂-CO-NH- | 2.0 - 2.5 |

Note: These are general ranges for amides. The actual shifts in N-bromoamides would be influenced by the bromine substituent and the rest of the molecule.

Data Table Example: Bromine Isotopic Abundance

The natural isotopic abundance of bromine is a key feature utilized in Mass Spectrometry for identifying bromine-containing compounds. libretexts.orgnih.gov

| Isotope | Natural Abundance (%) |

| ⁷⁹Br | ~50.7 |

| ⁸¹Br | ~49.3 |

This nearly 1:1 ratio leads to the characteristic M and M+2 peaks observed in the mass spectra of compounds containing one bromine atom. libretexts.orgneu.edu.trnih.gov

Detailed Research Findings Example:

Research utilizing NMR and HRMS has been instrumental in identifying and characterizing intermediates formed during reactions involving N-bromoamides. For instance, in the direct amidation of metallaaromatics with N-bromoamides, in situ NMR and HRMS were used to identify a 1,5-bromoamidated metallacyclic intermediate. nih.govrsc.org The HRMS data showed a dominant peak consistent with the expected adduct, and the NMR spectra provided structural details, indicating the positions of the bromide and nitrogen moieties. rsc.org X-ray crystallographic analysis, where possible, provides definitive solid-state structural confirmation for isolated N-bromoamides, complementing the spectroscopic data. nih.govacs.org The X-ray structure of an N-alkyl-N-bromoamide revealed interesting structural features like shortened C=O and elongated C-N bond lengths compared to the parent amide, along with significant nitrogen pyramidalization. nih.govacs.org

Synthetic Applications of N Bromoamide Derived Transformations in Complex Molecule Construction

Utilization in the Synthesis of Primary Amines

One of the most prominent synthetic applications of N-bromoamides is their role as key intermediates in the Hofmann rearrangement (also known as the Hofmann degradation or Hofmann bromamide reaction). This reaction facilitates the conversion of primary amides into primary amines containing one less carbon atom. libretexts.orgbyjus.comwikipedia.orgallrounder.ailibretexts.orghiralalpaulcollege.ac.inpw.liveorganicchemistrytutor.comchemistnotes.comallaboutchemistry.netdoubtnut.comquora.com

The mechanism of the Hofmann rearrangement involves several steps, with the N-bromoamide being formed early in the process. Initially, a primary amide is treated with a strong base, which deprotonates the nitrogen atom, generating a nucleophilic amide anion. byjus.comwikipedia.orgchemistnotes.comquora.com This anion then reacts with a halogen, typically bromine (Br₂), in an α-substitution reaction to form the N-bromoamide. byjus.comwikipedia.orgchemistnotes.comquora.com

Following the formation of the N-bromoamide, another equivalent of base abstracts the remaining acidic proton from the nitrogen, yielding a bromoamide anion. byjus.comwikipedia.orgquora.com This unstable intermediate undergoes a concerted rearrangement where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the bromide ion. byjus.comwikipedia.orghiralalpaulcollege.ac.inorganicchemistrytutor.comquora.com This rearrangement step is often considered the rate-determining step and leads to the formation of an isocyanate intermediate. hiralalpaulcollege.ac.in

The Hofmann rearrangement is a valuable method for synthesizing primary amines, particularly because it avoids the formation of secondary or tertiary amine byproducts often encountered in other amination methods. byjus.com

Application in Nitrogen Heterocycle Synthesis

N-Bromoamides also find applications in the synthesis of various nitrogen-containing heterocycles. Their ability to act as electrophilic brominating agents or participate in rearrangement and cyclization pathways makes them useful building blocks or reagents in heterocyclic chemistry.

One example is their use in multicomponent reactions (MCRs) that can lead to nitrogen heterocycles such as imidazolines and guanidines. These reactions can involve the one-pot assembly of olefins, N-bromoamides (like N-bromosuccinimide, NBS), nucleophiles (such as nitriles or cyanimides), and other reagents, proceeding through bromoamide intermediates that subsequently undergo intramolecular cyclization. rsc.org

Furthermore, the Hofmann rearrangement itself can be applied to the synthesis of certain nitrogen heterocycles. For instance, the reaction has been utilized in the preparation of anthranilic acid derivatives from phthalimide (B116566). hiralalpaulcollege.ac.inchemistnotes.com In this case, the Hofmann rearrangement of phthalimide diamide (B1670390) would lead to the formation of anthranilic acid.

N-Bromoamides have also been employed as catalysts in reactions leading to nitrogen heterocycles, such as the aziridination of olefins using chloramine-T as a nitrogen source. researchgate.net This catalytic application highlights their versatility beyond being stoichiometric reagents or intermediates in degradation reactions.

Recent research has also explored the direct amidation or imidation of metallaaromatics using N-bromoamides under mild conditions, providing access to N-functionalized metallapentalyne derivatives. This process can involve a unique 1,5-bromoamidated intermediate. rsc.org

Strategies for Carbon Chain Degradation via N-Bromoamide

The Hofmann rearrangement, proceeding through an N-bromoamide intermediate, is a well-established strategy for the degradation of carbon chains. This reaction specifically targets primary amides and results in the loss of the carbonyl carbon atom, yielding a primary amine with one fewer carbon than the starting material. libretexts.orgwikipedia.orgallrounder.aichemistnotes.comdoubtnut.com

The mechanism, as described in Section 7.1, clearly illustrates this degradation. The carbon atom that was originally part of the amide carbonyl group is ultimately expelled as carbon dioxide following the hydrolysis and decarboxylation of the isocyanate intermediate. This controlled removal of a carbon atom from a carbon chain is a valuable tool in synthetic organic chemistry, allowing for the synthesis of amines that would be less accessible through other methods.

The efficiency of this degradation is dependent on the formation and subsequent rearrangement of the N-bromoamide intermediate. The migration of the R group from the carbonyl carbon to the nitrogen atom is the pivotal step that dictates the structure of the resulting amine and enables the loss of the carbonyl carbon. byjus.comwikipedia.orghiralalpaulcollege.ac.inorganicchemistrytutor.comquora.com

Development of Novel Reagents and Intermediates from N-Bromoamide Chemistry

N-Bromoamides themselves are considered valuable reagents in organic synthesis. They offer a more convenient and safer alternative to handling molecular bromine for certain bromination reactions due to their solid nature and ease of handling. rsc.orgresearchgate.netrsc.org Common examples of widely used N-bromoamide reagents include N-bromosuccinimide (NBS), N-bromophthalimide (NBP), and N-bromoacetamide (NBA). rsc.orgresearchgate.net

These reagents are employed in various bromofunctionalization reactions, including the stereoselective bromofunctionalization of alkenes. rsc.orgresearchgate.netrsc.org They have also been utilized in site-selective aliphatic C-H bromination reactions under visible light irradiation, demonstrating their ability to activate relatively unreactive C-H bonds. acs.orgnih.gov The site selectivity in these radical-mediated processes can be influenced by the N-substituent of the N-bromoamide reagent. acs.org

Beyond their use as direct brominating agents, N-bromoamide chemistry can lead to the formation of other reactive intermediates. As discussed, the isocyanate formed during the Hofmann rearrangement is a transient intermediate that can be trapped by various nucleophiles (such as alcohols or amines) to form stable carbamates or ureas, respectively. wikipedia.orghiralalpaulcollege.ac.in This allows for the synthesis of a diverse range of compounds from the initial amide and N-bromoamide intermediate.

Another example is the reaction of N-bromoacetamide (NBA) with olefins, which has been shown to produce 2-bromo-N-bromoacetimidates, a new class of compounds. cdnsciencepub.comcdnsciencepub.com This reaction is proposed to involve the formation of N,N-dibromoacetamide (NDBA) as an intermediate, followed by its ionic addition to the alkene. cdnsciencepub.comcdnsciencepub.com

These examples highlight the versatility of N-bromoamide chemistry in generating both useful reagents and reactive intermediates that can be harnessed for the synthesis of complex molecules.

Future Directions and Emerging Research Avenues in N Bromoamide Chemistry

Development of Asymmetric N-Bromoamide Reactions

Asymmetric catalysis is a critical area in organic synthesis, enabling the production of enantiomerically enriched compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals. The development of asymmetric reactions utilizing N-bromoamides presents a significant research avenue. Recent advances have demonstrated progress in achieving stereocontrol in transformations involving these reagents.

Research has focused on stereoselective and enantioselective bromofunctionalization of alkenes using N-bromoamide reagents. rsc.orgresearchgate.netresearchgate.net These studies aim to control the stereochemistry of newly formed chiral centers during the addition of bromine and a nucleophile across a double bond. Challenges in this area include achieving high levels of enantioselectivity and expanding the scope of applicable substrates and nucleophiles. Methods to surmount these problems are actively being explored, often involving the design of chiral catalysts or auxiliaries. rsc.orgresearchgate.netresearchgate.net

Specific examples of asymmetric transformations include asymmetric nucleophilic substitution reactions of alpha-bromoamides, particularly those derived from chiral precursors like L-amino acids. These reactions have shown promise in transferring chirality from the starting material to the product, leading to optically pure amino acid derivatives. nih.gov Additionally, nickel-catalyzed asymmetric C-alkylation of nitroalkanes using alpha-bromoamides has been reported, providing access to enantioenriched beta-nitroamides. nih.gov These studies indicate that the stereocenter alpha to the carbonyl group in the bromoamide can influence the diastereoselectivity of subsequent reactions. nih.gov

The development of novel chiral catalytic systems, including organocatalysts and transition metal catalysts, is key to advancing asymmetric N-bromoamide chemistry. researchgate.netmdpi.com The exploration of different reaction conditions and the rational design of chiral ligands or additives are active areas of investigation to improve both yield and enantioselectivity in these transformations.

Photoredox Catalysis in N-Bromoamide Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of reactive intermediates, such as radicals, under mild visible-light irradiation. This approach is increasingly being integrated with N-bromoamide chemistry to unlock new reaction pathways and improve existing methodologies.

N-Bromoamides can serve as precursors for nitrogen-centered radicals or provide electrophilic bromine species under photoredox conditions. nih.govacs.org The interaction of N-bromoamides with photocatalysts under visible light can lead to the cleavage of the N-Br bond, generating amidyl radicals or other reactive species that can participate in various transformations. nih.govmdpi.com

Recent research has explored the use of photoredox catalysis in coupling reactions involving alpha-bromoamides and alkenes, leading to the formation of valuable cyclic structures like gamma-lactams. nih.gov These transformations can proceed through electron donor-acceptor (EDA) complexation or triplet sensitization with a photocatalyst, generating electrophilic carbon-centered radicals. nih.gov

Another notable application is the site-selective aliphatic C-H bromination using N-bromoamides and visible light. acs.org This method utilizes the reactivity of N-bromoamides under photoredox conditions to achieve selective functionalization of unactivated C-H bonds, a challenging task in traditional synthesis. The selectivity can be influenced by the structure of the N-bromoamide, particularly steric bulk. acs.org

The combination of photoredox catalysis with other catalytic strategies, such as Lewis acid catalysis, is also being investigated to enhance the reactivity and selectivity of N-bromoamide transformations. nih.gov The mild reaction conditions and the ability to generate reactive intermediates selectively make photoredox catalysis a promising area for future development in N-bromoamide chemistry.

Flow Chemistry Applications for N-Bromoamide Reactions

Flow chemistry, which involves conducting chemical reactions in continuous flow reactors rather than in batch, offers several advantages, including improved reaction control, enhanced heat and mass transfer, increased safety for hazardous reactions, and ease of scale-up. These benefits make flow chemistry an attractive platform for reactions involving N-bromoamides, some of which can be exothermic or involve reactive intermediates.

While specific detailed examples of N-bromoamide synthesis or a wide range of their reactions conducted in flow are still emerging in the readily available literature, the general principles of flow chemistry are highly applicable. The ability to precisely control reaction parameters such as temperature, residence time, and reagent mixing in flow reactors can lead to improved yields and selectivities in N-bromoamide-mediated transformations. mdpi.comnoelresearchgroup.com

Flow systems can be particularly advantageous for reactions that are fast, exothermic, or involve the generation of unstable intermediates, as the continuous flow allows for rapid mixing and efficient heat dissipation. mdpi.comnoelresearchgroup.com This could be beneficial for certain radical reactions initiated by N-bromoamides or for reactions requiring controlled addition of the N-bromoamide reagent.

Furthermore, flow chemistry facilitates the integration of multiple reaction steps in a continuous sequence, minimizing the need for isolation and purification of intermediates. mdpi.comnoelresearchgroup.com This could streamline synthetic routes that utilize N-bromoamides, leading to more efficient and sustainable processes. The potential for using immobilized catalysts or reagents in flow reactors also opens up possibilities for developing more environmentally friendly and reusable systems for N-bromoamide chemistry.

Interdisciplinary Research Integrating N-Bromoamide Chemistry

The integration of chemistry with other scientific disciplines is a growing trend, leading to innovative solutions for complex problems. N-Bromoamide chemistry has the potential to contribute to various interdisciplinary research areas, particularly those requiring the synthesis of complex molecules or the development of new functional materials.

In medicinal chemistry and drug discovery, N-bromoamides can serve as valuable reagents for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The ability to selectively brominate organic molecules or introduce nitrogen-containing functionalities can be crucial in the synthesis of diverse chemical scaffolds with potential biological activity. Asymmetric reactions involving N-bromoamides (Section 8.1) are particularly relevant for the synthesis of chiral drugs.

N-Bromoamide chemistry can also intersect with materials science, for example, in the functionalization of polymers or the synthesis of monomers. The introduction of bromine atoms or amide groups can alter the properties of materials, leading to the development of new polymers with tailored characteristics.

Furthermore, the study of reaction mechanisms involving N-bromoamides can benefit from collaborations with computational chemists and physical chemists. Theoretical calculations and spectroscopic studies can provide deeper insights into the transition states and intermediates involved in these reactions, guiding the design of new catalysts and methodologies.

常见问题

Q. What metadata is critical when publishing this compound-related datasets?

- Methodological Answer : Include raw instrument outputs (e.g., NMR shifts in δ ppm, HPLC chromatograms with retention times), calibration curves for quantitative analysis, and environmental parameters (humidity, temperature). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。